molecular formula C16H18N4O4S2 B2650707 4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1226435-73-9

4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2650707
CAS No.: 1226435-73-9
M. Wt: 394.46
InChI Key: HJSWSCCQQXTGMQ-UHFFFAOYSA-N
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Description

The compound “4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiadiazole ring, a piperidine ring, and an isoxazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The furan, thiadiazole, and isoxazole rings would all contribute to the aromaticity of the molecule, while the piperidine ring would be aliphatic. The sulfonyl group would likely contribute to the polarity of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple heterocyclic rings and a sulfonyl group would likely make the compound quite polar, which could influence its solubility in different solvents. The compound’s melting and boiling points, as well as its stability, would depend on the specific arrangement of its atoms and the types of intermolecular forces present.

Scientific Research Applications

Furan Derivatives in Antimicrobial Activities

Furan derivatives, including those with thiadiazole moieties, have been explored for their antimicrobial activities. For instance, Başoğlu et al. (2013) synthesized new 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives from furan-2-carbohydrazide and reported some of these compounds displayed activity against tested microorganisms Başoğlu et al., 2013.

Sulfonamide Hybrids and Biological Activities

Sulfonamides fused with heterocyclic moieties, such as thiadiazoles, have shown a broad range of biological activities. Ghomashi et al. (2022) reviewed the development of two-component sulfonamide hybrids, highlighting their significance in pharmaceutical research Ghomashi et al., 2022.

Isoxazole-based Compounds in Synthetic Chemistry

Isoxazole derivatives, including those with sulfonyl groups, are pivotal in synthetic organic chemistry for developing new pharmaceuticals. Bagley et al. (2003) discussed the synthesis of dimethyl sulfomycinamate, showcasing the utility of isoxazole and thiadiazole structures in synthesizing complex molecules Bagley et al., 2003.

Future Directions

The compound “4-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” could potentially be of interest in medicinal chemistry due to its complex structure and the presence of several functional groups and heterocyclic rings that are common in biologically active compounds . Future research could involve synthesizing this compound and testing its biological activity, as well as investigating its physical and chemical properties in more detail.

Properties

IUPAC Name

4-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-10-14(11(2)24-19-10)26(21,22)20-7-5-12(6-8-20)15-17-18-16(25-15)13-4-3-9-23-13/h3-4,9,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSWSCCQQXTGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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